![molecular formula C18H13N3O2S B2504105 N-(4-(呋喃-3-基)苄基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 2034378-73-7](/img/structure/B2504105.png)

N-(4-(呋喃-3-基)苄基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

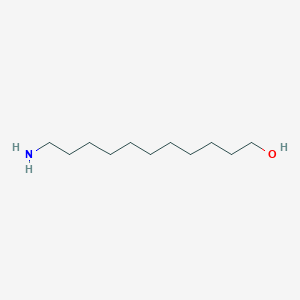

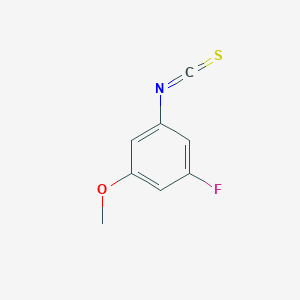

The compound "N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a derivative that falls within the category of organic compounds featuring a thiadiazole ring, a furan moiety, and a carboxamide group. These structural elements are commonly found in molecules with significant biological activities, particularly as anticancer agents. The presence of the thiadiazole and furan components suggests potential for interaction with various biological targets, such as enzymes or receptors involved in cancer cell proliferation.

Synthesis Analysis

The synthesis of related compounds has been reported using both conventional and microwave irradiation methods. For instance, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were synthesized and showed enhanced yields and rates when microwave irradiation was employed compared to classical synthesis methods . This suggests that the synthesis of "N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" could also benefit from microwave-assisted synthesis, potentially leading to improved efficiency and yield.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is known to interact with biological targets. In the context of the compound , the benzo[c][1,2,5]thiadiazole moiety would likely contribute to the molecule's binding affinity and specificity towards its targets. Molecular docking studies of similar compounds have identified the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target, with certain derivatives showing favorable orientations and inhibitory activities .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological macromolecules. The carboxamide group, in particular, is known for its ability to form hydrogen bonds, which can be crucial for the binding to enzymes or receptors. The furan ring can also participate in various chemical reactions, potentially leading to the formation of reactive oxygen species or undergoing metabolic transformations within the body.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" are not detailed in the provided papers, related compounds have been evaluated for their anticancer activities and have shown promising results against various human cancer cell lines . The cytotoxicity of these compounds is often assessed using the MTT assay technique, and their selectivity towards cancer cells over normal cells is a critical factor in their potential as therapeutic agents. Additionally, computational studies, including ADMET predictions, are performed to assess the drug-like behavior and oral bioavailability of these compounds .

科学研究应用

合成和光谱性质

已经对新型杂环化合物进行了合成研究,包括与 N-(4-(呋喃-3-基)苄基)苯并[c][1,2,5]噻二唑-5-甲酰胺相关的化合物。这些化合物已通过涉及呋喃衍生物的反应合成,展示了它们在创建具有潜在生物活性的复杂分子中的用途。例如,对呋喃和噻二唑衍生物的合成和光谱分析的研究提供了对它们的化学特性和作为进一步化学修饰支架的潜力的见解 (Patel、Patel 和 Shah,2015)。

生物学应用

这些化合物的生物活性一直是人们感兴趣的主题,研究探索了它们的抗菌、抗真菌和细胞毒性作用。一些衍生物已显示出抑制多种细菌和真菌菌株生长的希望,突出了它们在抗菌研究中的潜力。例如,具有呋喃和噻二唑核心的化合物已被评估其杀线虫、抗菌和细胞毒性活性,表明它们在开发新疗法中的适用性 (Reddy、Rao、Yakub 和 Nagaraj,2010)。

安全和危害

- Toxicity : Assessing FBT’s toxicity requires further investigation.

- Handling Precautions : Standard laboratory safety protocols apply during synthesis and handling.

未来方向

Research avenues for FBT include:

- Optoelectronic Devices : Explore FBT’s potential in organic solar cells, light-emitting diodes, and sensors.

- Catalysis : Investigate its catalytic applications beyond Minisci-type reactions.

- Structure–Property Relationships : Correlate FBT’s structure with its properties.

属性

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-18(14-5-6-16-17(9-14)21-24-20-16)19-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCFOMSKQOIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)

![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)